molecular formula C13H11BrN2O B5677701 1-(2-Bromophenyl)-3-phenylurea CAS No. 13114-91-5

1-(2-Bromophenyl)-3-phenylurea

Cat. No.: B5677701
CAS No.: 13114-91-5
M. Wt: 291.14 g/mol
InChI Key: LCOWZPIPSUYVOG-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-3-phenylurea is an organic compound with the molecular formula C13H11BrN2O It is a derivative of urea, where one of the hydrogen atoms is replaced by a 2-bromophenyl group and another by a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)-3-phenylurea can be synthesized through the reaction of 2-bromoaniline with phenyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The general reaction scheme is as follows: [ \text{2-Bromoaniline} + \text{Phenyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis likely follows similar routes as laboratory methods, with optimizations for scale, cost, and efficiency. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)-3-phenylurea undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) can facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products:

    Substitution: Products depend on the nucleophile used; for example, replacing bromine with a hydroxyl group forms a phenol derivative.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.

Scientific Research Applications

1-(2-Bromophenyl)-3-phenylurea has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism by which 1-(2-Bromophenyl)-3-phenylurea exerts its effects depends on its application:

    Biological Targets: It may interact with enzymes or receptors, altering their activity. The bromine atom can participate in halogen bonding, influencing binding affinity and specificity.

    Pathways Involved: The compound can modulate signaling pathways by acting as an inhibitor or activator of specific proteins.

Comparison with Similar Compounds

  • 1-Phenyl-3-(2-chlorophenyl)urea
  • 1-(2-Fluorophenyl)-3-phenylurea
  • 1-(2-Iodophenyl)-3-phenylurea

Comparison: 1-(2-Bromophenyl)-3-phenylurea is unique due to the presence of the bromine atom, which can engage in specific interactions such as halogen bonding. This property can enhance its binding affinity and selectivity compared to similar compounds with different halogen atoms.

Properties

IUPAC Name

1-(2-bromophenyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c14-11-8-4-5-9-12(11)16-13(17)15-10-6-2-1-3-7-10/h1-9H,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOWZPIPSUYVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80967127
Record name N-(2-Bromophenyl)-N'-phenylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24829701
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

13114-91-5, 5269-25-0
Record name N-(2-Bromophenyl)-N′-phenylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13114-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Bromophenyl)-N'-phenylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-BROMOPHENYL)-3-PHENYLUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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